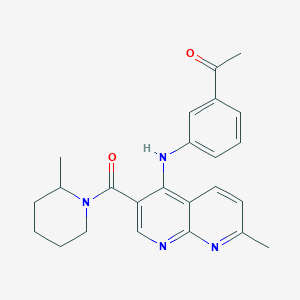

1-(3-((7-Methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis and Antimicrobial Activity of Novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea Derivatives

The synthesis of 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives involves the reaction of 2-aminonicotinaldehyde with 1-(3-nitrophenyl)ethanone in the presence of piperidine, followed by reduction and condensation with arylcarbamates. The resulting compounds were confirmed using IR, NMR, and mass spectral data and showed inhibitory effects on bacterial growth, indicating potential antimicrobial properties .

FT-IR, NBO, HOMO-LUMO, MEP Analysis and Molecular Docking Study

The molecular structure and vibrational frequencies of a related compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated both experimentally and theoretically. The study found that the carbonyl group carries a negative charge, making it highly reactive. The compound's potential as an anti-neoplastic agent was suggested by molecular docking studies .

Pyridonecarboxylic Acids as Antibacterial Agents

Synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues was performed. The compounds exhibited significant antibacterial activity, with some being more active than the reference drug enoxacin. The study provided insights into structure-activity relationships .

Polymers of Carbonic Acid, Nematic Polyurethanes

The synthesis of nematic polyurethanes derived from various bipiperidine compounds was described. These polyurethanes displayed different thermal stabilities and formed a smectic layer structure in the solid state, with a nematic melt above the melting point .

Novel Synthesis of Substituted N-(3-aryl-1,8-naphthyridin-2-yl) Derivatives

A series of new substituted 3-aryl-1,8-naphthyridine derivatives were synthesized, and their antimicrobial activity was evaluated. The compounds were characterized by spectral data and elemental analyses, and the synthesis process was noted for its efficiency and simplicity .

Synthesis, Optical and Thermal Properties of a Novel Heterocyclic Compound

A novel heterocyclic compound was synthesized and characterized using various techniques, including FTIR, single crystal XRD, UV-visible, and thermal analysis. The compound showed transparency in the visible region and thermal stability, indicating its potential for various applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Study of 1,8-Naphthyridines : A study by Nandhikumar and Subramani (2018) described the green synthesis of 1,8-naphthyridines, including compounds similar to the one . They found that these compounds displayed significant antimicrobial activity, particularly against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and various fungal species (Nandhikumar & Subramani, 2018).

Dimerisation of 1,4-Naphthaquinones : Chandrasenan and Thomson (1971) explored the dimerization of 2-Methyl-1,4-naphthaquinones. Their work contributed to understanding the chemical behavior of naphthyridine derivatives in various conditions (Chandrasenan & Thomson, 1971).

DNA Interaction and Docking Studies : Kurt et al. (2020) synthesized a Schiff base ligand from reactions involving similar naphthyridine structures. They evaluated its DNA binding properties and potential as a drug candidate, demonstrating the compound's relevance in medicinal chemistry (Kurt et al., 2020).

Antimicrobial Activity of 1,8-Naphthyridine Derivatives : Bhasker et al. (2018) synthesized 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives, showing their inhibitory effects on bacterial growth. This highlights the potential of naphthyridine compounds in developing new antimicrobial agents (Bhasker et al., 2018).

Flavor Generation in Dairy Products : Griffith and Hammond (1989) researched the role of carbonyl-amino acid complexes, like those derived from naphthyridines, in generating flavors in dairy products, particularly cheeses (Griffith & Hammond, 1989).

Electronic Structure and Optical Properties : Halim and Ibrahim (2017) conducted a study on a new derivative of heteroannulated chromone, which relates to naphthyridine derivatives, exploring its electronic structure and optical properties for potential applications in materials science (Halim & Ibrahim, 2017).

Eigenschaften

IUPAC Name |

1-[3-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-15-10-11-20-22(27-19-9-6-8-18(13-19)17(3)29)21(14-25-23(20)26-15)24(30)28-12-5-4-7-16(28)2/h6,8-11,13-14,16H,4-5,7,12H2,1-3H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCYEKKVJAATSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)C)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((7-Methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[cyano(2,3-dichlorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2519642.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B2519656.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519657.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2519661.png)

![N-[5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2519662.png)

![1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2519663.png)